molecular formula C10H12N2 B2700900 5-Cyclobutyl-4-ethynyl-1-methylpyrazole CAS No. 2470440-97-0

5-Cyclobutyl-4-ethynyl-1-methylpyrazole

Cat. No. B2700900
CAS RN: 2470440-97-0
M. Wt: 160.22
InChI Key: TXGQFKOEKYIULI-UHFFFAOYSA-N
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Description

5-Cyclobutyl-4-ethynyl-1-methylpyrazole (CEMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CEMP is a pyrazole derivative that has been synthesized using a variety of methods.

Scientific Research Applications

Corrosion Inhibition

Pyrazole derivatives, such as those studied by Yadav et al. (2016), have shown significant efficacy as corrosion inhibitors for mild steel in acidic environments. These inhibitors work by forming a protective layer on the metal surface, thereby reducing corrosion rates in harsh chemical conditions. The study's gravimetric and electrochemical analyses confirmed the high inhibition efficiency, which could be beneficial in extending the lifespan of metal structures in industrial applications Yadav, Laldeep Gope, Nilam Kumari, & Premanand Yadav, 2016.

Antimicrobial and Antitumor Activities

Research by Riyadh (2011) explored the synthesis of pyrazole derivatives, focusing on their antimicrobial and antitumor potentials. These compounds were found to exhibit significant activity against various bacterial and fungal strains, as well as demonstrating cytotoxic effects against cancer cell lines. Such findings suggest the potential therapeutic applications of pyrazole derivatives in treating infectious diseases and cancer Riyadh, 2011.

Anti-inflammatory and Enzyme Inhibition

The study by Flynn et al. (1991) on styrylpyrazoles, styrylisoxazoles, and styrylisothiazoles indicated that these compounds act as dual inhibitors of 5-lipoxygenase and cyclooxygenase. These enzymes are key in the inflammatory process, and their inhibition can provide relief in various inflammatory conditions without the typical side effects of conventional anti-inflammatory drugs Flynn et al., 1991.

Anticholinesterase, Anti-5-Lipoxygenase, and Anti-Tyrosinase Agents

Newly synthesized 1,2,3-triazole linked coumarinopyrazole conjugates have been evaluated for their anticholinesterase, anti-5-lipoxygenase, anti-tyrosinase, and cytotoxic activities. Such studies highlight the versatility of pyrazole derivatives in addressing a range of biological targets, offering potential routes for the development of novel treatments for neurodegenerative diseases, inflammatory conditions, and skin disorders Chekir et al., 2018.

properties

IUPAC Name

5-cyclobutyl-4-ethynyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-8-7-11-12(2)10(8)9-5-4-6-9/h1,7,9H,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGQFKOEKYIULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#C)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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